molecular formula C19H16Cl3NO3 B12619384 C19H16Cl3NO3

C19H16Cl3NO3

Cat. No.: B12619384
M. Wt: 412.7 g/mol
InChI Key: OPJXEQBSPLQHKP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H16Cl3NO3 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes three chlorine atoms, a nitro group, and a complex aromatic system. It is used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C19H16Cl3NO3

Molecular Weight

412.7 g/mol

IUPAC Name

4-[[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C19H15Cl2NO3.ClH/c20-14-5-7-17(21)16(9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24;/h1-9,22H,10-11H2,(H,23,24);1H

InChI Key

OPJXEQBSPLQHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H16Cl3NO3 typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the nitration of an aromatic compound followed by chlorination

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reactant concentrations. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

C19H16Cl3NO3: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

C19H16Cl3NO3: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which C19H16Cl3NO3 exerts its effects is complex and involves multiple molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The aromatic system can interact with various enzymes and receptors, modulating their activity. The chlorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

C19H16Cl3NO3: can be compared with other nitroaromatic compounds and chlorinated aromatic compounds. Similar compounds include:

    Nitrobenzene: A simpler nitroaromatic compound with fewer functional groups.

    Chlorobenzene: A chlorinated aromatic compound without the nitro group.

    Trichloronitrobenzene: A compound with a similar structure but different substitution pattern.

This compound: is unique due to its combination of three chlorine atoms and a nitro group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Biological Activity

C19H16Cl3NO3 is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes three chlorine atoms, a nitrogen atom, and multiple aromatic rings. The presence of halogens, particularly chlorine, is known to enhance the biological activity of compounds through various mechanisms.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. Research indicates that compounds in this class exhibit significant activity against various strains of bacteria, including:

  • Gram-positive bacteria : The compound demonstrates efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Mycobacterial strains : Notably, it shows activity against Mycobacterium tuberculosis and other mycobacterial species.

Key Findings

A study assessing a series of chlorinated cinnamanilides found that derivatives of this compound exhibited submicromolar activity against several bacterial strains. Specifically, the following results were observed:

CompoundActivity Against S. aureusActivity Against E. faecalisCytotoxicity (Primary Cells)
1iHighModerateLow
1pHighLowLow
2kModerateHighLow

These findings suggest that certain derivatives not only maintain antibacterial efficacy but also possess low cytotoxicity towards primary mammalian cells, indicating their potential as therapeutic agents with minimal side effects .

Anticancer Activity

In addition to antimicrobial properties, this compound has been studied for its anticancer potential. The compound acts as an alkylating agent, which is a common mechanism for many chemotherapeutic drugs.

The anticancer activity is primarily attributed to the compound's ability to interfere with DNA replication and repair processes in cancer cells. This leads to increased apoptosis (programmed cell death) in neoplastic cells while sparing normal cells to a degree.

Case Studies

  • Animal Models : In experimental studies involving mice and rats, this compound demonstrated significant tumor reduction in models of induced neoplasms. The compound was administered at varying doses to assess its efficacy and toxicity profile.
  • Comparative Studies : A comparative analysis with standard antineoplastic agents revealed that this compound exhibited comparable or superior activity against certain cancer cell lines, indicating its potential as a candidate for further development .

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